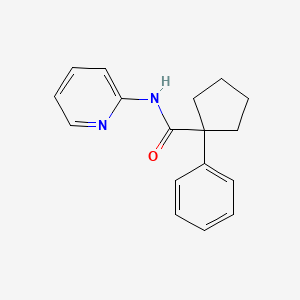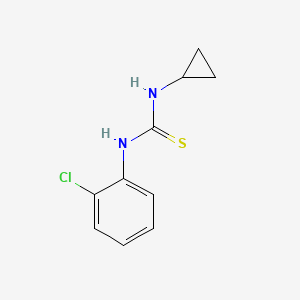![molecular formula C21H26N2O3S B5720149 N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5720149.png)
N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide, also known as BPP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BPP is a small molecule that belongs to the class of sulfonylurea compounds and has been found to exhibit a range of biological activities. In
Applications De Recherche Scientifique
N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antidiabetic, anti-inflammatory, and anticancer activities. N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. It has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and adipocytes. In addition, N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer.
Mécanisme D'action
The mechanism of action of N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide is not fully understood, but it is believed to act through multiple pathways. N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid metabolism. N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation. Furthermore, N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been found to have several biochemical and physiological effects. It has been shown to improve glucose and lipid metabolism, reduce inflammation, and induce apoptosis in cancer cells. N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has also been found to inhibit the expression of genes involved in lipogenesis and gluconeogenesis. In addition, N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been shown to reduce the levels of triglycerides, cholesterol, and free fatty acids in the blood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and reach its target. N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide is also stable under physiological conditions, making it suitable for in vitro and in vivo studies. However, one limitation of using N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide is its low solubility in water, which can make it difficult to administer in animal studies.
Orientations Futures
There are several future directions for the study of N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide. One area of research is the development of N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide analogs with improved pharmacokinetic properties. Another area of research is the investigation of the effects of N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide on other diseases, such as neurodegenerative disorders and cardiovascular diseases. Furthermore, the mechanism of action of N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide needs to be further elucidated to fully understand its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide involves the reaction of piperidine-1-sulfonyl chloride with N-benzyl-3-(4-hydroxyphenyl)propanamide in the presence of a base. The reaction yields N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide as the final product. The purity of the compound can be checked using various analytical techniques such as HPLC, NMR, and mass spectrometry.
Propriétés
IUPAC Name |
N-benzyl-3-(4-piperidin-1-ylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c24-21(22-17-19-7-3-1-4-8-19)14-11-18-9-12-20(13-10-18)27(25,26)23-15-5-2-6-16-23/h1,3-4,7-10,12-13H,2,5-6,11,14-17H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKJAMOSXPVWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide](/img/structure/B5720083.png)

![3-[(2-biphenylylamino)carbonyl]phenyl propionate](/img/structure/B5720098.png)

![[4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5720108.png)



![2-[2-(6-methyl-4-phenyl-2-quinazolinyl)carbonohydrazonoyl]benzonitrile](/img/structure/B5720145.png)
![1-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5720156.png)


